
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The compound’s unique structure, featuring a quinoline core with various functional groups, makes it a valuable subject of study for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- typically involves multi-step organic reactions. One common method includes the acylation of a quinoline derivative with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a catalyst like aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and catalysts is also explored to minimize environmental impact. The scalability of the synthesis process is crucial for industrial applications, and methods like microwave-assisted synthesis and ultrasound irradiation are sometimes employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2,4-Dihydroxyquinoline: Exhibits antimicrobial properties and is used in the synthesis of other heterocyclic compounds.
6-Methoxyquinoline: Similar in structure but lacks the trifluoroacetyl group, leading to different chemical properties and applications
Uniqueness
Quinoline, 1,2-dihydro-6-methoxy-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature also influences its reactivity and interaction with molecular targets, making it distinct from other quinoline derivatives .
Properties
CAS No. |
828938-84-7 |
|---|---|
Molecular Formula |
C14H14F3NO2 |
Molecular Weight |
285.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-methoxy-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO2/c1-13(2)7-6-9-8-10(20-3)4-5-11(9)18(13)12(19)14(15,16)17/h4-8H,1-3H3 |
InChI Key |
KCPAWANZSYWOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
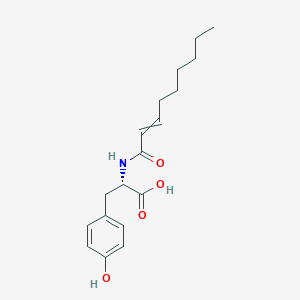
![4-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B14204139.png)

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
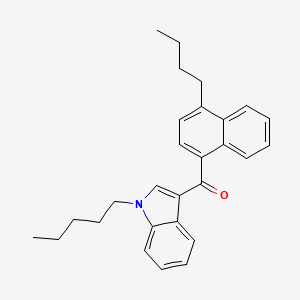
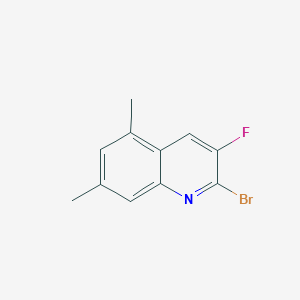
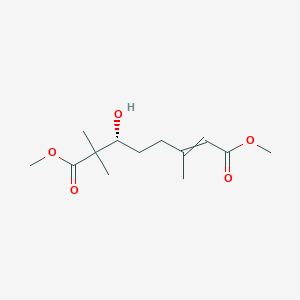

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
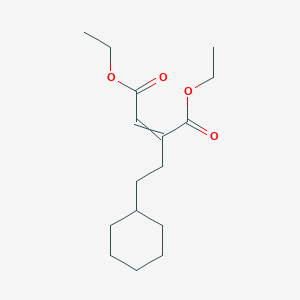

![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
